molecular formula C14H19N3O B8510388 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine

1-(2-Morpholin-4-ylethyl)-indole-6-ylamine

Cat. No. B8510388
M. Wt: 245.32 g/mol
InChI Key: NPZGKNQOQYQYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642624B2

Procedure details

K2CO3 (5.08 g, 36.726 mmol) was added to a slurry of 6-nitroindole (1.985 g, 12.242 mmol), 4-(2-chloroethyl)morpholine hydrochloride (2.278 g, 12.242 mmol), and CH3CN (100 ml). The mix was heated at reflux for 18 h, then cooled to RT, filtered, and concentrated in vacuo. The crude was eluted through a silica gel column with a gradient of 3:97 to 5:95 and finally 8:92 MeOH:CH2Cl2, to yield upon drying 1-(2-morpholin-4-yl-ethyl)-6-nitro-1H-indole which was hydrogenated at regular condition described early to yield the title compound.
Name
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
1.985 g
Type
reactant
Reaction Step One
Quantity
2.278 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[N+:7]([C:10]1[CH:18]=[C:17]2[C:13]([CH:14]=[CH:15][NH:16]2)=[CH:12][CH:11]=1)([O-])=O.Cl.Cl[CH2:21][CH2:22][N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>CC#N>[N:23]1([CH2:22][CH2:21][N:16]2[C:17]3[C:13](=[CH:12][CH:11]=[C:10]([NH2:7])[CH:18]=3)[CH:14]=[CH:15]2)[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.985 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CNC2=C1
Name
Quantity
2.278 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mix was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The crude was eluted through a silica gel column with a gradient of 3:97 to 5:95 and finally 8:92 MeOH
CUSTOM
Type
CUSTOM
Details
CH2Cl2, to yield
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
upon drying 1-(2-morpholin-4-yl-ethyl)-6-nitro-1H-indole which

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCN1C=CC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.